molecular formula C44H48F2N8O4 B12110426 Benzyl Posaconazole

Benzyl Posaconazole

Cat. No.: B12110426
M. Wt: 790.9 g/mol
InChI Key: XZBSQKGAKKWACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-BenzylPosaconazole-d4 is a deuterated derivative of O-BenzylPosaconazole, a compound related to Posaconazole, which is a triazole antifungal agent. This compound is characterized by the substitution of hydrogen atoms with deuterium, which can be useful in various scientific studies, including pharmacokinetic and metabolic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-BenzylPosaconazole-d4 involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of γ-lactone with benzyl bromide to form a mixture of compounds, which are then subjected to acid/base work-up to obtain the desired product . The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of O-BenzylPosaconazole-d4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

O-BenzylPosaconazole-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated alcohols .

Mechanism of Action

The mechanism of action of O-BenzylPosaconazole-d4 is similar to that of Posaconazole. It inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By blocking this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-BenzylPosaconazole-d4 is unique due to its deuterated structure, which provides advantages in pharmacokinetic studies by allowing for more precise tracking of the compound in biological systems. This makes it a valuable tool in drug development and metabolic research .

Biological Activity

Benzyl Posaconazole, a derivative of the antifungal agent Posaconazole, is gaining attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Overview of Posaconazole

Posaconazole is a broad-spectrum triazole antifungal agent effective against various fungal pathogens, including Aspergillus and Candida species. It works primarily by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungal cell membranes, leading to impaired cell growth and eventual cell death .

Pharmacological Properties

Absorption and Distribution

  • Bioavailability : Posaconazole has variable bioavailability, often influenced by food intake. The median time to maximum concentration (Tmax) is approximately 3 to 5 hours .
  • Volume of Distribution : The apparent volume of distribution is notably high at about 1774 L, indicating extensive tissue penetration .
  • Protein Binding : It is highly protein-bound (>98%), primarily to albumin, which affects its pharmacokinetics and therapeutic efficacy .

Metabolism and Elimination

  • Metabolism : Posaconazole undergoes hepatic metabolism primarily through glucuronidation, with no significant oxidative metabolites detected in plasma .
  • Elimination Half-life : The elimination half-life ranges from 25 to 35 hours, allowing for less frequent dosing compared to other antifungals .

Biological Activity Against Fungal Pathogens

This compound exhibits similar antifungal activity to its parent compound. Research indicates that it retains effectiveness against various fungal strains:

Pathogen Minimum Inhibitory Concentration (MIC) Activity
Candida albicans<1 µg/mLHighly susceptible
Aspergillus fumigatus<1 µg/mLHighly susceptible
Cryptococcus neoformans<1 µg/mLHighly susceptible

Studies have shown that posaconazole significantly reduces the incidence of invasive fungal infections in immunocompromised patients, such as those undergoing hematopoietic stem cell transplants .

Case Studies and Clinical Findings

  • Hematopoietic Stem Cell Transplant Patients :
    • A study involving patients receiving posaconazole (200 mg three times daily) demonstrated a significant reduction in breakthrough invasive fungal infections compared to those on fluconazole (Odds Ratio [OR] 0.30; 95% Confidence Interval [CI] 0.12 to 0.71) .
    • Another multicenter trial evaluated varying doses of posaconazole in patients with refractory invasive fungal infections, showing promising pharmacokinetic profiles and safety .
  • Resistance Patterns :
    • Resistance to posaconazole has been reported but remains rare. A global surveillance program indicated that posaconazole maintains high activity levels against most Candida isolates .

Additional Biological Activities

Recent studies have uncovered additional biological activities of posaconazole beyond antifungal effects:

  • Anti-Human Cytomegalovirus (HCMV) Activity : Research indicates that posaconazole exhibits antiviral properties against HCMV by inhibiting human cytochrome P450 51 (hCYP51), which is stimulated during viral infection . This suggests a potential dual role for posaconazole in treating both fungal and viral infections.

Properties

IUPAC Name

4-[4-[4-[4-[[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-phenylmethoxypentan-3-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H48F2N8O4/c1-3-42(32(2)56-25-33-7-5-4-6-8-33)54-43(55)53(31-49-54)38-12-10-36(11-13-38)50-19-21-51(22-20-50)37-14-16-39(17-15-37)57-26-34-24-44(58-27-34,28-52-30-47-29-48-52)40-18-9-35(45)23-41(40)46/h4-18,23,29-32,34,42H,3,19-22,24-28H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBSQKGAKKWACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48F2N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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